molecular formula C10H15Cl2NO2 B6277001 1-[4-chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride CAS No. 2763780-00-1

1-[4-chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride

Cat. No. B6277001
CAS RN: 2763780-00-1
M. Wt: 252.1
InChI Key:
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Description

1-[4-chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride, also known as 1-Chloro-2-(2-methoxyethoxy)phenylmethanamine hydrochloride, is an organic compound used in a wide variety of scientific research applications. It is a colorless solid that is soluble in water. This compound has gained popularity due to its unique properties, which make it suitable for a variety of laboratory experiments.

Scientific Research Applications

1-[4-chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride is used in a wide variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of monoamine neurotransmitters such as serotonin and dopamine. It has also been used to study the effects of various drugs on the activity of monoamine oxidase. In addition, 1-[4-chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride has been used to study the effects of various drugs on the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins.

Mechanism of Action

1-[4-chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride is thought to act as a competitive inhibitor of monoamine oxidase and cyclooxygenase. This means that it binds to the active site of the enzyme and prevents the substrate from binding. As a result, the enzyme is unable to catalyze the reaction and the production of the desired product is inhibited.
Biochemical and Physiological Effects
1-[4-chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of monoamine oxidase and cyclooxygenase, which can lead to an increase in the levels of monoamine neurotransmitters such as serotonin and dopamine. In addition, it has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

1-[4-chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is also easy to synthesize. In addition, it has been found to have a variety of biochemical and physiological effects, making it useful for a wide range of experiments. However, it does have some limitations. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it can be toxic in large doses.

Future Directions

The use of 1-[4-chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride in scientific research is still in its early stages, and there are many potential future directions for this compound. One potential direction is the development of new drugs that target monoamine oxidase and cyclooxygenase. Another potential direction is the use of 1-[4-chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride in combination with other compounds to study the effects of drug combinations on biochemical and physiological processes. Finally, 1-[4-chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride could be used to study the effects of environmental toxins on biochemical and physiological processes.

Synthesis Methods

The synthesis of 1-[4-chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride is achieved by reacting 4-chlorobenzaldehyde with 2-methoxyethanol in the presence of a base. The reaction proceeds in two steps, with the first step involving the formation of an aldol condensation product, and the second step involving the hydrolysis of the aldol condensation product to form 1-[4-chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride. The reaction is typically carried out in a basic solution, such as sodium hydroxide, and the reaction is typically complete within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[4-chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride involves the reaction of 4-chloro-2-(2-methoxyethoxy)benzaldehyde with methylamine followed by reduction of the resulting imine to the amine using sodium borohydride. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-chloro-2-(2-methoxyethoxy)benzaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-chloro-2-(2-methoxyethoxy)benzaldehyde is reacted with excess methylamine in ethanol at room temperature to form the imine intermediate.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the amine.", "Step 3: The resulting amine is dissolved in hydrochloric acid and the hydrochloride salt is precipitated by addition of diethyl ether.", "Step 4: The product is filtered and dried to obtain 1-[4-chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride." ] }

CAS RN

2763780-00-1

Product Name

1-[4-chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride

Molecular Formula

C10H15Cl2NO2

Molecular Weight

252.1

Purity

95

Origin of Product

United States

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